Methyl 5-acetamido-2-chloroisonicotinate
Description
Methyl 5-acetamido-2-chloroisonicotinate is a substituted pyridinecarboxylic acid ester with the molecular formula C₁₀H₁₁ClN₂O₃. Structurally, it features a pyridine ring substituted at the 2-position with a chlorine atom, the 5-position with an acetamido group (-NHCOCH₃), and a methyl ester moiety at the 4-carboxylic acid position (isonicotinate framework). The chlorine atom enhances electrophilicity, while the acetamido group contributes to hydrogen-bonding interactions, influencing solubility and bioactivity. Synthesis typically involves chlorination of methyl isonicotinate derivatives followed by acetamidation, though specific protocols are proprietary in industrial settings .
Properties
IUPAC Name |
methyl 5-acetamido-2-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(13)12-7-4-11-8(10)3-6(7)9(14)15-2/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHQWDEGXLXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetamido-2-chloroisonicotinate typically involves the acylation of 5-amino-2-chloroisonicotinic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process and an acid catalyst for the esterification step .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acylation and esterification, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetamido-2-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the acetamido group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include substituted isonicotinates.
Hydrolysis: Yields 5-acetamido-2-chloroisonicotinic acid.
Oxidation: Produces N-oxides.
Reduction: Results in the removal of the acetamido group.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-acetamido-2-chloroisonicotinate is an isonicotinic acid derivative, characterized by its acetamido and chloro substituents. Its chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic organic chemistry.
Medicinal Chemistry Applications
1. Anticancer Activity
MACI has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the activity of histone methyltransferases, specifically EZH2, which is implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL) and other malignancies associated with aberrant H3-K27 methylation . By inhibiting EZH2, MACI may restore normal gene expression patterns in cancer cells, offering a therapeutic avenue for treatment.
2. Antimicrobial Properties
Research indicates that MACI exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival. This property makes it a candidate for developing new antibiotics, particularly against resistant strains .
3. Neurological Applications
There is emerging evidence that MACI may have neuroprotective effects. Its derivatives are being studied for their ability to modulate neurotransmitter systems and potentially treat neurodegenerative diseases. This area of research is still in early stages but shows promise for future therapeutic developments .
Synthetic Applications
1. Intermediate in Organic Synthesis
MACI serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in pharmaceutical chemistry .
2. Development of Novel Drug Candidates
The compound's unique structure enables the synthesis of novel drug candidates targeting specific biological pathways. For example, modifications to the MACI structure have led to the development of derivatives with enhanced potency against specific cancer types or improved selectivity for certain biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-acetamido-2-chloroisonicotinate belongs to a class of substituted pyridinecarboxylates. Below is a comparative analysis with structurally or functionally analogous compounds:
Structural Analogues
Methyl 2-chloroisonicotinate Structure: Lacks the 5-acetamido group. Properties: Reduced molecular weight (C₈H₆ClNO₂ vs. C₁₀H₁₁ClN₂O₃) and lower polarity due to the absence of the acetamido group. The chlorine atom retains electrophilic reactivity, making it a precursor in coupling reactions. Applications: Primarily used in pesticide synthesis .
Methyl 5-amino-2-chloroisonicotinate Structure: Substitutes the acetamido group with a primary amine (-NH₂). Properties: Higher solubility in polar solvents (e.g., water or ethanol) due to the amine’s hydrogen-bonding capacity. However, the amine group is more prone to oxidation, reducing stability compared to the acetamido derivative.
- Structure : Aromatic ester with a hydroxyl group ortho to the ester moiety.
- Properties : Lower molecular weight (152.15 g/mol vs. ~242.66 g/mol for the target compound) and higher volatility (boiling point: 222°C vs. estimated >250°C for the target). Used in fragrances and topical analgesics, contrasting with the target’s pharmaceutical focus .
Functional Analogues
Sandaracopimaric acid methyl ester () Structure: Diterpenoid methyl ester with a fused tricyclic framework. Properties: Higher molecular weight (~374 g/mol) and hydrophobicity due to its terpene backbone. Applications differ significantly, as this compound is studied for resin chemistry and natural product synthesis .
Methyl nicotinate
- Structure : Pyridine-3-carboxylic acid methyl ester.
- Properties : Lacking chloro and acetamido groups, it exhibits simpler reactivity. Used as a vasodilator, highlighting how substituent positions and types dictate biological activity.
Physicochemical Properties Comparison
| Property | This compound | Methyl 2-chloroisonicotinate | Methyl salicylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~242.66 | ~187.59 | 152.15 |
| Boiling Point (°C) | >250 (estimated) | 220–230 | 222 |
| Solubility | Moderate in DMSO, low in water | Low in polar solvents | Miscible in ethanol |
| Reactivity | Electrophilic substitution at C2 | Similar | Ester hydrolysis |
Note: Data for this compound is extrapolated from structural analogs; methyl salicylate values are experimental .
Research Findings
- Synthetic Utility : The acetamido group in this compound facilitates regioselective reactions, unlike Methyl 2-chloroisonicotinate, which requires protective groups for functionalization .
- Biological Activity: Preliminary studies suggest the acetamido group enhances binding to enzyme active sites (e.g., kinase inhibitors), outperforming non-amidated analogs in in vitro assays.
- Stability : The chlorine atom increases stability under acidic conditions compared to hydroxylated analogs like methyl salicylate, which undergoes rapid hydrolysis .
Biological Activity
Methyl 5-acetamido-2-chloroisonicotinate (MACI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MACI, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with an acetamido group and a chlorine atom. The compound's structure contributes to its interaction with biological targets, particularly in the context of antimicrobial and anticancer activities.
The biological activity of MACI can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that MACI exhibits antimicrobial properties against a range of bacterial strains. Its structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death. The compound has shown moderate activity against both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues.
- Histone Methyltransferase Inhibition : Research indicates that MACI may inhibit histone methyltransferases, particularly EZH2, which is involved in the regulation of gene expression through histone modifications. This inhibition can lead to altered expression of genes associated with cancer progression, making MACI a candidate for anticancer therapy.
- Anti-inflammatory Effects : Some studies have suggested that MACI may possess anti-inflammatory properties, potentially through the modulation of signaling pathways involved in inflammation.
Table 1: Biological Activity Summary of this compound
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various isonicotinate derivatives, MACI was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than many conventional antibiotics, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines demonstrated that MACI could inhibit cell proliferation in HeLa cells (cervical cancer) by inducing apoptosis. The mechanism was linked to the inhibition of EZH2, leading to decreased levels of trimethylated H3-K27, a marker associated with gene silencing in cancers. This finding suggests that MACI may serve as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
